placental lactogen I
Description
Properties
CAS No. |
149146-52-1 |
|---|---|
Molecular Formula |
C8H7NO2 |
Synonyms |
placental lactogen I |
Origin of Product |
United States |
Molecular Biology and Structural Determinants of Placental Lactogen I
Genomic Organization and Gene Structure of Placental Lactogen I
The gene encoding this compound is part of a larger gene family that also includes growth hormone and prolactin, all of which are believed to have evolved from a common ancestral gene. oup.com The specific structure and organization of the PL-I gene are fundamental to its placenta-specific expression.
The gene for this compound, like other members of the growth hormone/prolactin gene family, is characterized by a specific arrangement of exons and introns. nih.gov For instance, the ovine placental lactogen gene consists of five exons and four introns. nih.gov In humans, the placental lactogen genes (hPL3 and hPL4) are located on chromosome 17q22-24 as part of the human growth hormone (hGH)/human placental lactogen (hPL) gene cluster. wikipedia.orgplos.org This cluster also contains the pituitary growth hormone gene (GH1), a placental growth hormone variant (GH2), and a chorionic somatomammotropin hormone-like 1 gene (CSHL1). plos.org The high degree of sequence similarity among these genes underscores their common evolutionary origin. nih.gov
Table 1: Genomic Loci of Placental Lactogen Genes in Different Species
| Species | Gene Name(s) | Chromosomal Locus |
| Human | CSH1, CSH2 | 17q22-24 |
| Mouse | Prl3d1 | Not specified in provided context |
| Ovine | oPL | Not specified in provided context |
| Rat | rPL-I | Not specified in provided context |
The tissue-specific expression of the this compound gene is governed by the interaction of trans-acting protein factors with cis-acting DNA sequences located in the promoter and enhancer regions. mdpi.comwikipedia.org The promoter region of the rat this compound gene contains several potential cis-elements, and studies have shown that the distal promoter region exhibits more potent activity than the proximal area alone. oup.com
A transcriptional enhancer located approximately 2 kilobases downstream of the human placental lactogen 3 (hPL3) gene is critical for its placenta-specific expression. wikipedia.orgnih.govnih.gov This enhancer is significantly more active in placental choriocarcinoma cells (JEG-3) than in non-placental cell lines. nih.govnih.gov The core of this enhancer has been localized to a 138-base pair region that maintains tissue specificity. nih.govtmc.edu Within this region, a 22-base pair sequence that overlaps with a TEF-1 binding site is protected from DNase I digestion by placental nuclear extracts, indicating a crucial role for proteins binding to this site in tissue-specific enhancer activity. nih.gov
In addition to the enhancer, the promoter region of the human PL-3 gene contains a POU-consensus DNA sequence that binds the transcription factor PLA-1. nih.gov The promoter of the hPL3 gene also has a binding site for the Sp1 transcription factor, which is important for its transcriptional regulation. nih.govoup.com In the ovine placental lactogen gene, several cis-acting elements have been identified within the proximal 383 bp of the 5'-flanking sequence, which confers maximal activation in choriocarcinoma cell lines. nih.gov These include two functional GATA sequences, an AP-2 site, and an E-box. nih.gov Furthermore, a previously undefined element (GAGGAG) is required for full transactivation. nih.gov
Table 2: Key Cis-Acting Elements in Placental Lactogen Gene Regulation
| Element/Site | Location | Function | Interacting Factors |
| Distal Promoter Region | 5'-flanking region of rat PL-I gene | Potent promoter activity. oup.com | Not specified |
| Transcriptional Enhancer | 2 kb downstream of hPL3 gene | Placenta-specific gene expression. wikipedia.orgnih.gov | Placental-specific proteins, TEF-1. nih.govnih.gov |
| POU-Consensus Sequence | Promoter of human PL-3 gene | Binds PLA-1 for trans-activation. nih.gov | PLA-1. nih.gov |
| Sp1 Binding Site | hPL3 promoter | Transcriptional regulation. oup.com | Sp1 or Sp1-like factors. nih.govoup.com |
| GATA Sequences | Proximal 5'-flanking region of oPL gene | Transactivation of the oPL gene. nih.gov | GATA transcription factors. nih.gov |
| AP-2 Site and E-box | Proximal 5'-flanking region of oPL gene | May coordinate oPL transactivation. nih.gov | Not specified |
| GAGGAG Element | 5'-flanking region of oPL gene | Required for full transactivation. nih.gov | Not specified |
Transcriptional and Post-Transcriptional Regulation of this compound Expression
The expression of this compound is meticulously controlled at both the transcriptional and post-transcriptional levels to ensure its production is restricted to the appropriate cell type and developmental stage.
A network of transcription factors orchestrates the placenta-specific expression of the this compound gene. In rodents, the basic helix-loop-helix (bHLH) transcription factor Hand1 is essential for the differentiation of trophoblast giant cells and directly regulates the promoter of the this compound gene. endocrine.org Other transcription factors implicated in the expression of the placental prolactin family members include activating protein-1 (AP1), GATA2, and GATA3. oup.com The POU transcription factor PLA-1 has been shown to bind to the human placental lactogen-3 promoter and significantly trans-activate its transcription. nih.gov The ubiquitous transcription factor Sp1 is also necessary for the initiation of human placental lactogen transcription. nih.gov
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating the tissue-specific expression of the rat this compound gene. oup.com The promoter region of the rat PL-I gene is hypomethylated in the placenta compared to other tissues where the gene is not expressed. oup.com In vitro methylation of the PL-I promoter severely suppresses its activity. oup.com This suppression can be reversed by treatment with trichostatin A, an inhibitor of histone deacetylase, suggesting a link between DNA methylation and histone modification in gene silencing. oup.com Furthermore, treatment of non-expressing cells with the DNA methylation inhibitor 5-aza-2'-deoxycytidine can induce the expression of rat this compound. oup.com Similarly, in cattle, the 5'-flanking region of the bovine placental lactogen gene (bCSH1) is hypomethylated in cotyledonary tissue compared to fetal skin, and this hypomethylation is associated with gene expression. oup.comnih.gov
Post-transcriptional mechanisms, including mRNA stability, contribute to the regulation of placental lactogen levels. nih.gov While there are two human placental lactogen genes (hPL3 and hPL4) that encode identical proteins, variations in the levels of their respective mRNAs may be due to differences in RNA stability. nih.gov Studies have shown that the amount of human placental lactogen mRNA is significantly higher in term placentas compared to first-trimester placentas, which corresponds to the increased synthesis of the hormone. nih.gov This increase in mRNA levels appears to be due to transcriptional activation rather than gene amplification, as the number of hPL genes remains constant throughout pregnancy. nih.govnih.gov
Transforming growth factor-alpha (TGF-α) has been shown to regulate the expression of mouse placental lactogen-I (mPL-I) and mPL-II at midpregnancy. nih.gov Interestingly, TGF-α increases the secretion of mPL-I without changing the expression of its mRNA, suggesting a post-transcriptional mechanism of action. nih.gov In contrast, TGF-α decreases the expression of mPL-II mRNA, indicating transcriptional inhibition. nih.gov
Biosynthesis, Post-Translational Modifications, and Intracellular Trafficking of this compound Protein
This compound is a polypeptide hormone that undergoes a standard biosynthesis process for secreted proteins. nih.govnih.gov The gene is transcribed into mRNA in the nucleus, which is then translated into a pre-hormone on ribosomes in the cytoplasm. The pre-hormone contains a signal peptide that directs it to the endoplasmic reticulum for processing and secretion. uniprot.org
Human placental lactogen has a molecular mass of approximately 22,125 Daltons and consists of a single polypeptide chain of 191 amino acids, linked by two disulfide bonds. prospecbio.comwikipedia.org The crystal structure of human placental lactogen reveals a conformation with 8 helices, which is characteristic of the long-chain four-helix bundle cytokine family. wikipedia.orgrcsb.org While the primary amino acid sequence is determined by the genetic code, post-translational modifications can occur. For instance, bovine placental lactogen exists in multiple isoforms that differ in molecular weight and charge due to variations in glycosylation. wikipedia.org Once synthesized and processed, placental lactogen is secreted from the syncytiotrophoblast cells of the placenta into the maternal circulation. nih.govmdpi.com
Protein Synthesis and Secretory Pathway Dynamics
This compound (PL-I), a key polypeptide hormone of the somatotropin family, is produced in the placenta during pregnancy. wikipedia.org Its synthesis and secretion follow the classical pathway for exported proteins, involving the endoplasmic reticulum (ER) and the Golgi apparatus. youtube.comresearchgate.net This intricate process ensures the correct folding, modification, and eventual release of the mature hormone into the maternal circulation.
The synthesis of PL-I begins on ribosomes, which translate the genetic code from a messenger RNA (mRNA) molecule. youtube.com In mice, for instance, this compound is encoded by a 1.0-kilobase mRNA. nih.govoup.com The initial product of this translation is a precursor protein, or preprohormone, which is larger than the final, active hormone. This precursor includes a signal sequence at its amino-terminal end. nih.govoup.com For example, mouse PL-I is synthesized as a 224-amino acid precursor. nih.govoup.com This N-terminal signal peptide, which is about 26-28 amino acids long, directs the nascent polypeptide chain to the membrane of the rough endoplasmic reticulum (RER). oup.comnih.gov
Once docked at the RER, the growing polypeptide is translocated into the RER lumen. youtube.com Inside the lumen, the signal sequence is cleaved off by a signal peptidase, yielding the prohormone. oup.com In the case of mouse PL-I, the cleavage of the signal peptide results in a 194-amino acid mature protein that is then secreted. nih.gov Human placental lactogen (hPL), a closely related hormone, is also derived from a 25,000 Dalton precursor from which a 26-amino acid signal sequence is removed to form the mature 22,000 Dalton hormone. oup.com
Within the ER, the newly synthesized protein undergoes critical folding events, aided by chaperone proteins, to achieve its correct three-dimensional structure. youtube.com The ER's oxidizing environment facilitates the formation of essential disulfide bonds. youtube.com From the ER, the properly folded protein is transported in vesicles to the Golgi apparatus. researchgate.net The Golgi acts as a central sorting and processing hub. youtube.com Here, the hormone may undergo further modifications before being packaged into secretory vesicles. These vesicles then move to the plasma membrane, fuse with it, and release the mature this compound into the extracellular space through exocytosis. researchgate.net
| Organism | Precursor Size (Amino Acids) | Signal Peptide Length (Amino Acids) | Mature Protein Size (Amino Acids) | Mature Protein Mass (Daltons) |
|---|---|---|---|---|
| Mouse (mPL-I) | 224 nih.govoup.com | ~30 (224-194) nih.gov | 194 nih.gov | Not specified |
| Human (hPL) | ~217 (191+26) oup.comwikipedia.org | 26 oup.com | 191 wikipedia.org | 22,125 oup.comwikipedia.org |
| Rat (PL-Iv) | 223 nih.gov | 28 nih.gov | 195 | Not specified |
Conformational Studies and Receptor Binding Domains
The biological activity of this compound is dictated by its specific three-dimensional structure and its ability to bind to cell surface receptors, primarily the prolactin receptor (PRLR). nih.govnih.gov X-ray crystallography studies of human placental lactogen (hPL) have revealed a structure characteristic of the long-chain four-helix bundle cytokine family. wikipedia.orgnih.gov
The mature hPL protein consists of a single polypeptide chain of 191 amino acid residues, which is folded into a compact globular conformation containing eight helices. wikipedia.org This structure is stabilized by two internal disulfide bonds, which are crucial for maintaining its tertiary structure. oup.com These bonds form between cysteine residues at positions 53 and 164, and at 181 and 188. oup.com
Binding of placental lactogen to its receptor is a critical first step in initiating a signal transduction cascade. nih.gov This interaction is highly specific and involves defined regions on the hormone's surface known as receptor binding domains. For hPL, two distinct binding sites, Site 1 and Site 2, have been characterized. The interaction with the prolactin receptor is zinc-dependent. nih.govnih.gov Mutational analyses have identified specific amino acid residues that are crucial for this binding. The zinc ion is coordinated by His-18, His-21, and Glu-174 in hPL, which are essential determinants for tight binding to the prolactin receptor. nih.gov Mutation of glutamic acid at position 174 to alanine (B10760859) (E174A) can reduce the binding affinity for the human prolactin receptor by 1400-fold. nih.gov
Further studies using alanine-scanning mutagenesis have mapped the binding energy epitope for the Site 1 interface of hPL. nih.gov This research has shown that individual alanine substitutions at five specific positions can significantly reduce binding affinity. nih.gov Key residues involved in the zinc-binding site and Lysine-172 (Lys172) are principal binding determinants for both hPL and the closely related human growth hormone (hGH). nih.gov Although hPL and hGH share high sequence identity (85%), subtle structural differences lead to distinct receptor-binding properties. nih.gov For instance, hPL binds to the hGH receptor with 2300-fold weaker affinity than hGH itself, while they have similar affinities for prolactin receptors. nih.gov This specificity is attributed to differences in key residues within the receptor-binding domains.
| Hormone | Receptor | Key Binding Determinants | Binding Characteristic |
|---|---|---|---|
| Human Placental Lactogen (hPL) | Prolactin Receptor (PRLR) | His-18, His-21, Glu-174, Lys-172 nih.govnih.gov | Zinc-dependent, high affinity nih.govnih.gov |
| Human Placental Lactogen (hPL) | Growth Hormone Receptor (GHR) | - | Very low affinity (2300-fold weaker than hGH) nih.gov |
| Rat Placental Lactogen-I variant (PL-Iv) | Prolactin Receptor (PRLR) | Binds to ovarian and liver PRL receptors nih.gov | Activates Jak2 signaling pathway nih.gov |
Post-Translational Modifications (e.g., Glycosylation, Phosphorylation)
Following their synthesis, many proteins undergo post-translational modifications (PTMs), which are chemical alterations that can significantly impact their structure, stability, and function. youtube.com In the case of this compound, glycosylation is a key PTM that has been identified in several species.
Glycosylation is the enzymatic process of attaching oligosaccharide chains (glycans) to proteins. researchgate.net Studies on mouse this compound (mPL-I) have shown that it is secreted as a glycosylated hormone. nih.govoup.com Similarly, bovine placental lactogen (bPL) is a glycoprotein (B1211001) that exists in multiple isoforms, partly due to variations in glycosylation. wikipedia.orgnih.gov Characterization of bPL has revealed the presence of both N-linked and O-linked oligosaccharides. nih.gov The N-linked glycan structure was identified as sialylated and triantennary. nih.gov The presence of sialic acid, a terminal sugar with a negative charge, contributes to the charge heterogeneity observed among different bPL isoforms. nih.gov
The functional consequence of glycosylation on placental lactogen's biological activity appears to be subtle. In studies with bPL, enzymatic removal of N-linked oligosaccharides resulted in a slight increase (1.2 to 2.3-fold) in binding to the somatotropin (growth hormone) receptor. nih.gov In contrast, the removal of O-linked oligosaccharides did not affect receptor binding. nih.gov The lactogenic activity of bPL was minimally affected by the removal of either type of glycan. nih.gov These findings suggest that while glycosylation is a feature of placental lactogen in some species, it may not be critical for its primary hormonal functions but could play a minor role in modulating receptor specificity. nih.gov
Information regarding other PTMs, such as phosphorylation, on this compound is less documented in the available literature. While phosphorylation of downstream signaling proteins like Jak2 is a known consequence of PL-I receptor activation, direct phosphorylation of the hormone itself is not a commonly reported modification. nih.gov The primary PTM identified for this compound from various species remains glycosylation, which contributes to its molecular diversity.
| Species | Modification Type | Details | Functional Impact |
|---|---|---|---|
| Mouse (mPL-I) | Glycosylation | Secreted as a glycosylated protein nih.govoup.com | Not specified |
| Bovine (bPL) | N-linked Glycosylation | One consensus site; sialylated, triantennary structure nih.gov | Removal slightly increases somatotropin receptor binding nih.gov |
| Bovine (bPL) | O-linked Glycosylation | Compositional analysis suggests presence nih.gov | Removal has no effect on receptor binding nih.gov |
Cellular and Subcellular Mechanisms of Placental Lactogen I Action
Characterization of Placental Lactogen I Receptors and Binding Kinetics
This compound exerts its effects by binding to specific receptors on target cells. Characterizing these receptors and their binding kinetics is crucial for understanding the initiation of PL-I signaling.
Identification of Prolactin and Growth Hormone Receptor Affinities
Human placental lactogen (hPL), which includes PL-I, is known to bind primarily to the prolactin receptor (PRLR) with high affinity. prospecbio.commdpi.combiolegend.comwikipedia.org It also binds to the growth hormone receptor (GHR), but with a significantly lower affinity compared to its binding to the PRLR and compared to the affinity of GH for the GHR. prospecbio.commdpi.combiolegend.comwikipedia.orgnih.gov Studies have shown that hPL binds to the extracellular domain of the human PRLR (hPRLR ECD) in a zinc-dependent manner. nih.govnih.gov The affinity of hPL for the hPRLR ECD1 has been reported to be about tenfold higher than that of human GH. nih.gov While hPL and hGH share similar affinities for prolactin receptors, hPL binds approximately 2300-fold weaker than hGH to the hGH receptor. nih.gov
Research using ovine placental lactogen (oPL) has also demonstrated high-affinity binding to a specific PL receptor in fetal and maternal sheep liver, with significantly lower binding potency for ovine GH and ovine PRL. jci.orgpsu.edu This suggests variations in receptor binding profiles across species.
Data on binding affinities can be summarized as follows:
| Hormone | Receptor Type | Relative Affinity (Human) | Relative Affinity (Ovine) | Source |
| Human Placental Lactogen | Prolactin Receptor | High (similar to or tenfold higher than hGH) nih.govnih.gov | Lower than oPL jci.orgpsu.edu | nih.govnih.govjci.orgpsu.edu |
| Human Placental Lactogen | Growth Hormone Receptor | Low (2300-fold weaker than hGH) nih.gov | Lower than oPL and oGH jci.orgpsu.edu | nih.govjci.orgpsu.edu |
| Ovine Placental Lactogen | PL Receptor (Sheep) | Not applicable | High (30-50 times greater than oGH, 500-1000 times greater than oPRL) jci.orgpsu.edu | jci.orgpsu.edu |
| Human Growth Hormone | Growth Hormone Receptor | High nih.gov | Not applicable | nih.gov |
| Human Prolactin | Prolactin Receptor | High (similar to hPL) wikipedia.orgnih.gov | Not applicable | wikipedia.orgnih.gov |
Studies in human fetal tissues have identified distinct hPL receptors in the liver and skeletal muscle during mid-gestation. oup.comnih.govoup.com Binding of 125I-labeled hPL to hepatic membranes showed both higher (Kd, 2.2 nmol/L) and lower (Kd, 24 nmol/L) affinity sites, while binding to muscle involved a single receptor class (Kd 5.6 nmol/L). oup.comnih.govoup.com The potency of hPL in inhibiting 125I-hPL binding in these tissues significantly exceeded that of hGH and hPRL. oup.com
Putative Novel or Species-Specific Receptor Subtypes
While PL-I primarily signals through the prolactin receptor, evidence suggests the existence of distinct or species-specific placental lactogen receptors, particularly in some mammalian species. jci.orgpsu.edumdpi.com In sheep, a specific placental lactogen receptor has been purified from fetal and maternal liver, which binds ovine PL with high affinity but shows low affinity for ovine GH and ovine PRL. jci.orgpsu.edu This receptor has a molecular weight of approximately 44,000 ± 2,000. jci.orgpsu.edu
The evolution of placental-specific GH and PRL-like hormones through gene duplication in ruminants has led to the formation of specific placental-expressed prolactin-related genes, including the placental lactogen gene. nih.gov Ovine PL activity can be mediated by PRL receptors or by hetero-dimerization of GH and PRL receptors, suggesting a novel regulatory mechanism dependent on the co-existence of both receptor types. nih.gov Some non-classical members of the placental PRL family in cattle may exert biological activities via specific mechanisms other than the PRL receptor-signaling pathway. researchgate.net
In humans, while hPL mainly binds to PRL receptors and with lower affinity to GH receptors, the possibility of specific hPL receptors has also been suggested. mdpi.com
Intracellular Signal Transduction Pathways Activated by this compound
Upon binding to its receptor, this compound triggers intracellular signaling cascades that mediate its diverse biological effects.
Activation of JAK/STAT Signaling Cascade
A primary signaling pathway activated by this compound is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. oup.comnih.govbioscientifica.comnih.govresearchgate.net Ligand binding to the prolactin receptor, which hPL strongly activates, leads to the activation of receptor-associated JAK kinases, particularly JAK2. nih.govbiorxiv.orgplos.orghelsinki.fi Activated JAK kinases then phosphorylate tyrosine residues on the receptor and recruit and phosphorylate STAT proteins, such as STAT5 and STAT3. nih.govbioscientifica.comnih.govbiorxiv.orgplos.orghelsinki.firesearchgate.net Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in processes like cell proliferation and survival. biorxiv.org
Studies have shown that hPL rapidly stimulates the tyrosine phosphorylation of JAK1 and JAK2, as well as STAT3. bioscientifica.comnih.gov In mouse pancreatic β-cells, lactogens drive protective effects through the JAK2/STAT5 pathway. nih.gov Compared to hGH, hPL-A can modulate JAKs/STATs phosphorylation at different intervals and/or intensity. nih.gov
Involvement of MAPK/ERK and PI3K/Akt Pathways
This compound also activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. oup.comnih.govbiorxiv.orgfrontiersin.org These pathways are crucial for mediating various cellular responses, including cell survival, growth, and differentiation. nih.govresearchgate.netnih.gov
Activation of the PI3K/Akt pathway by hPL has been shown to inhibit apoptosis in insulinoma cells and human islets. nih.govresearchgate.netnih.gov The antiapoptotic role of hPL-A was found to be mediated by PI3K and p38, and was independent of PKA and Erk1/2 in one study in insulinoma cells. nih.govresearchgate.netnih.gov However, other research indicates involvement of the MAPK/ERK pathway. oup.comnih.govbiorxiv.orgfrontiersin.org Activation of the MAPK pathway plays a significant role in hPL secretion and can be mediated by lactogens. researchgate.netjpp.krakow.pl In trophoblast cells, activation of ERK1/2 and p38 MAPK has been demonstrated, and inhibition of these pathways can suppress trophoblast differentiation and hPL secretion. researchgate.netjpp.krakow.plbioscientifica.comnih.gov The PI3K/Akt pathway is also important for regulating placental function through trophoblastic cell proliferation and differentiation. researchgate.netoup.com
Downstream Effectors and Cross-Talk with Other Signaling Networks
Downstream of the initial receptor activation, PL-I signaling involves various effectors and can interact with other signaling networks. Activation of Akt and MAPKs by hPL-A and hGH has been shown to lead to the activation of pathways involved in metabolism, growth, and proliferation. nih.gov The p38 protein appears to play a role, with hGH and hPL-A inducing its phosphorylation. nih.gov
Placental lactogen also promotes increased insulin (B600854) secretion, partly through the stimulation of pancreatic and duodenal homeobox 1 (PDX1) expression. nih.govresearchgate.net PDX-1 is a transcription factor critical for β-cell differentiation and modulates the expression of pancreatic genes, including insulin. nih.gov Lactogens can also contribute to increased expression of the anti-apoptotic protein BCL-XL, independently of the JAK2/STAT5 pathway in rodent cells. mdpi.comresearchgate.net
Cross-talk between the signaling pathways activated by PL-I and other growth factors or hormones is also evident. For instance, EGFR signaling has been shown to be required for lactogen-induced survivin expression via MAPK and mTOR pathways in the context of β-cell proliferation during pregnancy. plos.orghelsinki.fi The cAMP signaling pathway is also critical in inducing trophoblast fusion and can interact with other pathways. frontiersin.org
Molecular Targets and Gene Expression Modulation by this compound
This compound exerts its biological effects by interacting with specific receptors on target cells, primarily the prolactin receptor (PRLR), and with lower affinity, the growth hormone receptor (GHR) prospecbio.commdpi.comwikipedia.orgmdpi.comnih.gov. The binding of PL-I to its receptors initiates intracellular signaling cascades that ultimately modulate gene expression and cellular function.
One of the key signaling pathways activated by PL-I is the Janus kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 5 (STAT5) pathway researchgate.netmdpi.comnih.govnih.govresearchgate.netoup.com. Upon PL-I binding to the PRLR, JAK2 is activated through phosphorylation, which in turn phosphorylates STAT5. Activated STAT5 then translocates to the nucleus and binds to specific DNA elements, regulating the transcription of target genes oup.com. Studies have shown that PL-I induces STAT5a and STAT5b tyrosine phosphorylation and nuclear translocation in primary rat hepatocytes oup.com.
In addition to the JAK2/STAT5 pathway, PL-I also activates other intracellular signaling molecules, including the phosphorylation of protein kinase B (AKT) and members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2 and p38 MAPK researchgate.netmdpi.comnih.govbioscientifica.comtandfonline.com. These pathways are involved in various cellular processes, including cell survival, proliferation, and metabolic regulation mdpi.comnih.govtandfonline.com. Research in pancreatic beta-cells, for instance, indicates that PL-I activates the PI3K/AKT pathway, contributing to the protection of these cells from apoptosis researchgate.netmdpi.comnih.gov. The anti-apoptotic effect mediated by human placental lactogen A (hPL-A) in insulinoma and human islets involves the phosphorylation of AKT protein and is mediated by PI3K and p38, independently of PKA and Erk1/2 nih.gov.
This compound has been shown to modulate the expression of several genes involved in maternal metabolism and fetal development. A significant target is pancreatic and duodenal homeobox 1 (PDX1), a transcription factor critical for beta-cell differentiation and the modulation of functional pancreatic genes, including insulin researchgate.netmdpi.comnih.gov. PL-I binding to the PRL receptor promotes increased insulin secretion through the stimulation of PDX1 expression researchgate.netmdpi.com. Studies using human cultured islets have demonstrated that hPL-A treatment significantly increases PDX1 expression tandfonline.com.
Furthermore, PL-I contributes to the increased expression of the anti-apoptotic protein BCL-XL, which is important for beta-cell survival researchgate.netmdpi.comresearchgate.net. This effect can occur independently of the JAK2/STAT5 pathway mdpi.comresearchgate.net.
In the context of fetal growth, PL-I is believed to stimulate the production of insulin-like growth factor-1 (IGF-1) and insulin-like growth factor-2 (IGF-2) mdpi.comresearchgate.netnih.govresearchgate.net. Elevated PL concentrations have been correlated with increased secretion of IGF-1 and IGF-2, which in turn corresponds to increased fetal weight researchgate.net. Targeted reductions in placental lactogens in sheep pregnancy have resulted in significantly reduced fetal weight, possibly mediated by disrupted IGF-1 and IGF-2 expression mdpi.comnih.gov.
The expression of the this compound gene itself is subject to complex regulation. In rodent trophoblast cells, the activation of the PL-I gene involves autocrine/paracrine pathways mediated by epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor 1 (FGFR1), as well as the MAPK and activation protein-1 (AP-1) signaling pathways bioscientifica.combioscientifica.com. EGF and FGF-2 have been shown to stimulate PL-I mRNA and protein accumulation and promoter activity in a concentration-dependent manner bioscientifica.combioscientifica.com. DNA methylation also plays a fundamental role in the tissue-specific expression of the rat this compound gene, with hypomethylation observed in placental CpG sites compared to other tissues oup.comnih.gov. Transcription factors such as GATA-2 and GATA-3 have been shown to regulate the transcription of the this compound gene in trophoblast giant cells eur.nl.
The following table summarizes some of the molecular targets and modulated genes discussed:
| Molecular Target/Modulated Gene | Effect of this compound | Signaling Pathway Involved | Species Studied (Examples) |
| Prolactin Receptor (PRLR) | Binding and activation | Initiation of downstream signaling pathways | Human, Rat, Ruminants prospecbio.commdpi.comwikipedia.orgmdpi.comnih.govnih.gov |
| Growth Hormone Receptor (GHR) | Low-affinity binding and weak activation | Initiation of downstream signaling pathways | Human, Ruminants prospecbio.commdpi.comwikipedia.orgnih.gov |
| JAK2 | Tyrosine phosphorylation and activation | JAK2/STAT5 pathway | Human, Rat researchgate.netmdpi.comnih.govnih.govresearchgate.netoup.combioscientifica.com |
| STAT5 | Tyrosine phosphorylation, activation, nuclear translocation | JAK2/STAT5 pathway | Human, Rat researchgate.netmdpi.comnih.govresearchgate.netoup.combioscientifica.com |
| AKT (Protein Kinase B) | Phosphorylation and activation | PI3K/AKT pathway | Human, Rat researchgate.netmdpi.comnih.gov |
| ERK1/2 | Phosphorylation and activation | MAPK pathway | Human, Rat nih.govbioscientifica.comtandfonline.combioscientifica.com |
| p38 MAPK | Phosphorylation and activation | MAPK pathway | Human, Rat nih.govbioscientifica.comtandfonline.combioscientifica.com |
| PDX1 | Increased expression | Downstream of PRLR signaling, involves PI3K/AKT researchgate.netmdpi.comnih.govtandfonline.com | Human researchgate.netmdpi.comnih.govtandfonline.com |
| BCL-XL | Increased expression | Can be independent of JAK2/STAT5 pathway researchgate.netmdpi.comresearchgate.net | Human researchgate.netmdpi.comresearchgate.net |
| IGF-1 | Increased production | Downstream effect, potentially mediated by PL-I mdpi.comresearchgate.netnih.govresearchgate.net | Human, Sheep mdpi.comresearchgate.netnih.govresearchgate.net |
| IGF-2 | Increased production | Downstream effect, potentially mediated by PL-I mdpi.comresearchgate.netnih.govresearchgate.net | Human, Sheep mdpi.comresearchgate.netnih.govresearchgate.net |
| Na+/taurocholate-cotransporting polypeptide | Induction of gene expression | STAT5 pathway | Rat oup.com |
This table provides a snapshot of some of the documented molecular interactions and gene modulation effects of this compound based on current research findings.
Physiological Roles and Developmental Impact in Model Systems
Comparative Analysis of Placental Lactogen I Functions Across Mammalian Species
This compound (PL-I) is a pivotal hormone in pregnancy, exhibiting a range of functions that vary across mammalian species, reflecting evolutionary adaptations in reproductive strategies. Its primary roles are centered on the regulation of maternal physiology to ensure adequate fetal development and to prepare the maternal system for the demands of lactation.
Rodent Models (e.g., Mouse, Rat)
In rodent models, this compound is essential for the maintenance of pregnancy and the regulation of maternal metabolic and endocrine systems. In mice, PL-I demonstrates significant luteotropic activity, meaning it supports the corpus luteum's production of progesterone (B1679170), a hormone critical for sustaining pregnancy. nih.gov This function is crucial during mid-gestation. Furthermore, PL-I, along with prolactin and placental lactogen II, acts to suppress the enzyme 20α-hydroxysteroid dehydrogenase, which would otherwise break down progesterone. nih.gov
Another key role of PL-I in rodents is its contribution to mammogenesis, the development of the mammary glands in preparation for lactation. Studies have shown that placental lactogens, acting through the prolactin receptor, promote the growth and differentiation of the lobuloalveolar structures within the mammary glands. nih.gov Additionally, placental lactogens are recognized as stimulators of the significant proliferation of pancreatic β-cells that occurs during pregnancy in rodents, which is vital for managing maternal glucose homeostasis. mdpi.comresearchgate.net
In rats, a variant form of PL-I is encoded by the Prl3d4 gene. nih.gov The functions of placental lactogens in rats are broadly similar to those in mice, contributing to both the maintenance of the corpus luteum and mammary gland development.
| Model Organism | Key Functions of this compound | Research Findings |
| Mouse | Luteotropic activity, mammogenesis, stimulation of pancreatic β-cell proliferation. | Supports progesterone production by the corpus luteum and promotes lobuloalveolar growth in mammary glands. nih.gov Stimulates the proliferation of insulin-producing pancreatic β-cells. mdpi.comresearchgate.net |
| Rat | Luteotropic activity, mammogenesis. | A variant of PL-I contributes to the maintenance of the corpus luteum and preparation for lactation. nih.gov |
Ruminant Models (e.g., Sheep, Cow)
In ruminant species such as sheep and cows, placental lactogen plays a crucial role in coordinating fetal growth with maternal metabolism and preparing for lactation. Ovine placental lactogen (oPL) in sheep is known to stimulate the hyperplasia of uterine glands and the secretion of histotroph, or "uterine milk," which is an important source of nutrition for the fetus. nih.gov There is also evidence that oPL promotes mammary gland growth in ewes. nih.gov Furthermore, studies involving RNA interference in sheep suggest that oPL stimulates fetal growth by enhancing the transcription of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor 2 (IGF-2). nih.gov
In cattle, bovine placental lactogen (bPL) has been shown to have a role in promoting mammary gland development in heifers. nih.gov Placental lactogens in ruminants are also involved in modulating maternal metabolism to ensure a sufficient supply of nutrients is available for the growing fetus. nih.gov
| Model Organism | Key Functions of this compound | Research Findings |
| Sheep | Stimulation of uterine gland hyperplasia and histotroph secretion, mammogenesis, promotion of fetal growth. | Enhances uterine milk production, promotes mammary gland development, and stimulates fetal growth via IGF-1 and IGF-2. nih.gov |
| Cow | Mammogenesis, regulation of maternal metabolism. | Promotes mammary gland development and helps partition nutrients for fetal use. nih.gov |
Non-Human Primate Models
Non-human primate models, particularly the rhesus monkey, have been instrumental in understanding the role of placental lactogen in primate pregnancies, which shares similarities with human pregnancies. In rhesus monkeys, monkey placental lactogen (mPL) is secreted in progressively increasing concentrations throughout pregnancy, reaching peak levels at term. nih.govnih.gov Interestingly, very little mPL enters the fetal circulation. nih.govnih.gov
Studies involving fetectomy (removal of the fetus while leaving the placenta in situ) have shown that the secretion of mPL is not directly controlled by the fetus but is sensitive to changes in placental blood flow. nih.gov This suggests that the placenta itself is the primary regulator of its lactogen production. The pregnant rhesus monkey is considered a valuable model for studying the factors that regulate human placental lactogen (hPL) secretion due to the close parallels in their secretion patterns and physiological roles. nih.govnih.gov Placental lactogens in anthropoid primates have been implicated in the acquisition of maternal resources by the fetus. pnas.org
Influence on Placental Development and Angiogenesis in Animal Models
This compound is not only integral to maternal physiological adjustments but also has a direct impact on the development and vascularization of the placenta, which are critical for a healthy pregnancy outcome.
Trophoblast Cell Differentiation and Proliferation
Trophoblast cells are the foundational cells of the placenta, and their differentiation into various specialized cell types is essential for placental function. In mice, placental lactogen-I is produced by trophoblast giant cells. nih.gov The synthesis and secretion of mPL-I in vitro occurs in a serum-free medium, indicating that its production is an intrinsic part of the trophoblast differentiation program. nih.gov In humans, cytotrophoblasts are considered the proliferative stem/progenitor cells of the placenta, which differentiate into the syncytiotrophoblast that secretes placental lactogen. bioscientifica.com
Role in Placental Vascularization and Nutrient Transport
A well-developed vascular network within the placenta is crucial for the efficient transport of nutrients and oxygen to the fetus. While direct evidence linking this compound specifically to angiogenesis is still emerging, the broader family of placental hormones is known to play a role in this process. For instance, in sheep, the expression of angiogenic factors like vascular endothelial growth factor (VEGF) has been correlated with normal placental vascular development. nih.gov
Placental lactogens contribute to ensuring an adequate supply of nutrients to the fetus by modulating maternal metabolism. nih.govwikipedia.org In ruminants, this includes partitioning nutrients for fetal growth. nih.gov In sheep, ovine placental lactogen stimulates the secretion of histotroph, providing essential early nourishment. nih.gov Furthermore, by influencing maternal insulin (B600854) sensitivity, placental lactogens help to maintain higher maternal blood glucose levels, facilitating glucose transport to the fetus. wikipedia.org The efficiency of nutrient transport is also dependent on placental blood flow, a factor that has been shown to influence the secretion of monkey placental lactogen. nih.gov
| Developmental Process | Role of this compound in Animal Models |
| Trophoblast Cell Differentiation and Proliferation | Produced by trophoblast giant cells in mice as part of their endogenous differentiation program. nih.gov |
| Placental Vascularization and Nutrient Transport | Influences nutrient supply by modulating maternal metabolism and promoting histotroph secretion in sheep. nih.gov Its secretion is sensitive to placental blood flow. nih.gov |
Regulation of Metabolic Homeostasis in in vitro and Animal Studies
Glucose and Insulin Metabolism Modulation in Pancreatic Beta Cells
This compound (PL-I) plays a significant role in modulating glucose and insulin metabolism, primarily by affecting pancreatic beta cells. In vitro and animal studies have demonstrated that placental lactogens contribute to the adaptation of the maternal endocrine pancreas to the metabolic demands of pregnancy.
One of the key effects of placental lactogen is the enhancement of insulin gene expression and secretion. Studies using rat insulinoma (INS-1) cells engineered to express rat placental lactogen II (a closely related hormone to PL-I) showed a significant increase in preproinsulin mRNA levels. This upregulation of insulin gene expression is a fundamental mechanism by which placental lactogens augment the insulin secretory capacity of beta cells. Furthermore, these lactogens have been shown to increase the expression of glucose transporter 2 (GLUT-2) mRNA, which is crucial for glucose sensing and uptake by pancreatic beta cells. This enhanced glucose transport leads to increased insulin secretion in response to glucose stimulation.
In addition to regulating gene expression, placental lactogens also promote the proliferation and survival of pancreatic beta cells. Research has indicated that placental lactogens can stimulate the proliferation of beta cells, contributing to the expansion of islet mass observed during pregnancy. This proliferative effect is vital to meet the increased demand for insulin. Moreover, placental lactogens have been shown to protect beta cells from apoptosis induced by glucolipotoxicity, a condition that can lead to beta-cell death. This protective mechanism is crucial for maintaining a healthy and functional beta-cell population throughout gestation.
| Model System | Key Findings | Reference Compound(s) |
| Rat Insulinoma (INS-1) Cells | Increased preproinsulin and GLUT-2 mRNA expression, enhanced glucose uptake, increased beta-cell proliferation and clustering. | Rat Placental Lactogen II |
| Primary Mouse Beta Cells | Protection against dexamethasone-induced apoptosis. | Prolactin |
| Adult Human Islets (in vitro) | Increased glucose-induced insulin secretion in the presence of lactogenic hormones. | Lactogenic Hormones |
Lipid Metabolism and Adipogenesis in Target Tissues
The role of this compound in lipid metabolism and adipogenesis is complex, with findings varying across different model systems and species. Some studies suggest a lipolytic role, while others indicate a more nuanced or even negligible effect on lipid mobilization.
In some in vitro studies using adipose tissue from pregnant women, human placental lactogen (hPL) has been shown to have a lipolytic effect, stimulating the release of free fatty acids. This action would contribute to the increased circulating levels of free fatty acids observed in the third trimester of pregnancy, providing an alternative energy source for the mother and sparing glucose for the fetus.
However, research in certain animal models has yielded different results. For instance, some studies on adult animal tissues have concluded that placental lactogen does not play a significant role in either glucose or lipid metabolism. It has been reported that placental lactogen does not stimulate lipolysis in chicken adipose tissue. These discrepancies may be attributed to species-specific differences in the receptors and signaling pathways activated by placental lactogens. The contrasting findings highlight the importance of considering the specific animal model when extrapolating results related to lipid metabolism.
| Model System | Key Findings | Reference Compound(s) |
| Human Adipose Tissue (in vitro) | Increased lipolysis and release of free fatty acids. | Human Placental Lactogen |
| Chicken Adipose Tissue (in vitro) | No significant effect on lipolysis. | Placental Lactogen |
Effects on Mammary Gland Development and Lactogenesis in Animal Models
This compound is a key hormonal regulator of mammary gland development (mammogenesis) and the initiation of milk production (lactogenesis) in various animal models. Its actions are often synergistic with other hormones, such as prolactin and growth hormone, and exhibit considerable species specificity.
In several species, including ruminants like sheep and cattle, placental lactogens have been demonstrated to promote the growth and differentiation of the mammary epithelium during pregnancy. For example, ovine placental lactogen (oPL) has been shown to promote mammary growth in ewes, and bovine placental lactogen (bPL) has similar effects in heifers. The circulating levels of placental lactogen are often proportional to the size of the placenta and the number of offspring, which in turn correlates with the extent of mammary gland growth and subsequent milk production. This suggests a dose-dependent effect of placental lactogen on mammary development.
The lactogenic effects of placental lactogen have also been observed in vitro. In explant cultures of mammary glands from mice and rats, human placental lactogen has been shown to possess lactogenic activity similar to that of prolactin. In synergism with steroid and thyroid hormones, placental lactogen plays a crucial role in stimulating the differentiation of mammary epithelial cells to synthesize milk components. However, the minimal hormonal requirements for lactogenesis can differ among species. For instance, while rabbits may initiate lactation in response to prolactin alone, sheep and goats require a combination of prolactin, growth hormone, adrenal corticoids, and thyroid hormone.
| Animal Model | Effect on Mammary Gland | Key Findings |
| Sheep (Ewes) | Mammogenesis | Ovine placental lactogen promotes mammary growth. |
| Cattle (Heifers) | Mammogenesis | Bovine placental lactogen stimulates mammary development. |
| Mouse/Rat (in vitro) | Lactogenesis | Human placental lactogen shows lactogenic activity similar to prolactin in mammary gland explants. |
Immunomodulatory Properties in Cellular and Animal Contexts
The placenta plays a critical role in establishing and maintaining immune tolerance between the mother and the fetus. While the direct immunomodulatory roles of this compound are not as extensively characterized as its metabolic functions, emerging evidence suggests its involvement in regulating the maternal immune response during pregnancy.
The placenta itself is a key site of immune regulation, and hormones produced by the placenta contribute to this function. The maternal immune system undergoes significant adaptations to tolerate the semi-allogeneic fetus. This involves a complex interplay of various immune cells and signaling molecules. While direct studies on this compound's effect on specific immune cells like T cells or macrophages are limited, the broader context of placental hormones suggests an immunomodulatory role.
In the context of the local placental environment, trophoblast cells, which produce placental lactogens, are at the forefront of the maternal-fetal interface. The secretions from these cells, including hormones, are thought to contribute to a localized immunosuppressive environment that protects the fetus from rejection. For example, some studies have investigated the broader family of placental-prolactin-related proteins and their potential roles in immune modulation. While specific data for this compound is sparse, the general understanding is that the hormonal milieu of pregnancy, to which this compound is a major contributor, favors a state of immune tolerance. Further research is needed to elucidate the specific mechanisms by which this compound directly influences immune cell function and contributes to the unique immunological state of pregnancy.
| System | Observed Effect | Potential Mechanism |
| Maternal-Fetal Interface | Contribution to immune tolerance | Localized production by trophoblast cells may contribute to an immunosuppressive microenvironment. |
| General Pregnancy Milieu | Modulation of maternal immune response | As a major pregnancy hormone, it likely contributes to the overall shift in immune status towards tolerance. |
Evolutionary Biology and Phylogenetics of Placental Lactogen I
Gene Duplication Events and the Somatolactogen Gene Cluster Evolution
The genes for placental lactogens, growth hormone (GH), and prolactin (PRL) are all believed to have originated from a common ancestral gene through successive gene duplication events early in vertebrate evolution. researchgate.netnih.gov This shared ancestry is reflected in their structural similarities. researchgate.net However, the evolutionary path to placental lactogens diverged significantly among mammals, resulting in a classic case of convergent evolution. physiology.orgnih.gov Placental lactogens have evolved independently on at least three separate occasions: in primates, rodents, and ruminants. researchgate.net
In primates , placental lactogens arose from duplications of the growth hormone (GH) gene. researchgate.net This led to the formation of a GH gene cluster located on chromosome 17 in humans. This cluster contains five related genes: one for pituitary growth hormone (GH1 or hGH-N), one for a placental variant of growth hormone (GH2 or hGH-V), and two that encode an identical placental lactogen protein (CSH1 and CSH2, also known as hPL). abclonal.complos.orgnovusbio.com A fifth gene, a chorionic somatomammotropin hormone-like gene (CSHL1), is also present but is considered a pseudogene. plos.org
Conversely, in rodents and ruminants , placental lactogens evolved through the duplication of the prolactin (PRL) gene. researchgate.netnih.gov
Rodents : In mice, the prolactin gene family has expanded significantly and is located on chromosome 13. nih.govoup.com This locus includes multiple genes encoding placental lactogen I. Specifically, research has identified three closely related and contiguous genes for PL-I (termed Pl-Iα, Pl-Iβ, and Pl-Iγ), which share over 98% exon sequence identity. oup.com The expansion of the PRL gene family in rodents has resulted in at least 22 related genes, including various placental lactogens and prolactin-related proteins (PLPs), all expressed at the maternal-fetal interface. nih.gov
Ruminants : A similar expansion of the PRL gene locus occurred in ruminants. nih.govfrontiersin.org In cattle, for example, this has resulted in a family of at least eight PRL-like genes. nih.govfrontiersin.org One of these genes codes for bovine placental lactogen (bPL), while the others encode various prolactin-related proteins (PRPs). nih.govfrontiersin.org
This pattern of gene duplication, followed by divergence, allowed for the development of novel, placenta-specific hormonal functions tailored to the unique reproductive strategies of different mammalian orders. nih.govsdbonline.org
Table 1: Origin of this compound in Different Mammalian Lineages
This interactive table summarizes the ancestral gene and genomic location for this compound across key mammalian groups.
| Mammalian Lineage | Ancestral Gene | Gene Locus (in representative species) | Key Gene Names/Products | Citations |
| Primates | Growth Hormone (GH) | Chromosome 17 (Human) | CSH1, CSH2 (encode hPL) | abclonal.comresearchgate.netnovusbio.com |
| Rodents | Prolactin (PRL) | Chromosome 13 (Mouse) | Prl3d1 (PL-I), Pl-Iα, Pl-Iβ, Pl-Iγ | researchgate.netnih.govoup.com |
| Ruminants | Prolactin (PRL) | See notes | bPL (bovine), oPL (ovine) | researchgate.netnih.govfrontiersin.org |
Phylogenetic Relationships and Comparative Genomics of this compound Orthologs
The phylogenetic relationships of this compound orthologs reflect their distinct evolutionary origins. Due to convergent evolution, there is no single, direct line of descent for PL-I across all mammals. Instead, the PLs of primates are phylogenetically closer to primate growth hormones, while the PLs of rodents and ruminants are more closely related to their respective prolactin genes. researchgate.netnih.gov
Comparative genomics reveals that the somatolactogen gene clusters have been dynamic throughout evolution. In anthropoid primates, placenta-expressed GH-like genes (including placental lactogens) show evidence of strong adaptive evolution, whereas the pituitary-expressed GH gene has remained under strict functional constraint. pnas.org
In rodents, the presence of PL-I and PL-II genes has been documented not only in Muridae (e.g., mouse) but also in Cricetidae, such as the golden hamster and the deer mouse (Peromyscus maniculatus). nih.govfrontiersin.org This suggests that the initial duplication events creating these placental lactogens occurred before the divergence of these rodent families, in a common ancestor. nih.govfrontiersin.org Within the mouse, the discovery of three distinct PL-I genes and other novel prolactin-like proteins highlights a rapid, lineage-specific expansion and diversification of this gene family. oup.com
In ruminants, phylogenetic analysis of proteins from the prolactin family in cattle and goats shows a clear clustering of placental lactogens separate from pituitary prolactin, but within the broader prolactin-related protein group. researchgate.net This supports their origin from the PRL gene followed by significant divergence. frontiersin.orgresearchgate.net There is considerable sequence divergence even among closely related ruminant species; for example, bovine PL (bPL) and ovine PL (oPL) are notably different. nih.gov
Divergence and Conservation of Functional Domains Across Species
Despite their separate origins, placental lactogens across different species have conserved certain structural features essential for their function, while other domains have diverged considerably.
Conservation:
Tertiary Structure: Placental lactogens, along with GH and PRL, share a conserved three-dimensional structure, characterized as a four α-helix bundle. researchgate.net This structural conservation is fundamental to their ability to interact with receptors from the cytokine receptor superfamily. researchgate.net
Signaling Pathway: The hormones of this family, including placental lactogens, typically exert their effects by binding to and dimerizing specific cell surface receptors, which then activate the Jak-STAT signaling cascade. researchgate.net
Disulfide Bridges: The cysteine residues responsible for forming disulfide bridges, which are critical for the correct folding and stability of the hormone, are generally conserved. researchgate.net
Divergence:
Receptor Binding Sites: The regions of the protein that constitute the receptor binding sites show significant divergence. The most variable region among PRL, GH, and PL is located in the vicinity of helix 3 and the long loop connecting helices 3 and 4. oup.com This area is associated with "binding site 2," which is crucial for receptor dimerization and determining receptor specificity. oup.com
Post-translational Modifications: There is notable divergence in post-translational modifications, such as glycosylation. For instance, bovine placental lactogen (bPL) is a glycoprotein (B1211001) with a molecular weight of 31,000-34,000 Daltons, whereas ovine (oPL) and caprine (goat) PL are not glycosylated and have a smaller molecular weight of around 23,000 Daltons. nih.govanimal-reproduction.org
Proteolytic Cleavage Sites: Some placental lactogens can be proteolytically cleaved to generate fragments with new biological activities. For example, human PL can be cleaved to produce a vasoinhibin fragment, an antiangiogenic factor. oup.comjakobtriebel.de The specific amino acid motif that defines the bioactive site of this fragment in PL-derived vasoinhibin differs from that in PRL-derived vasoinhibin, indicating functional divergence at a molecular level. oup.comjakobtriebel.de
Table 2: Comparison of this compound Features Across Species
This interactive table highlights the conservation and divergence of key characteristics of this compound in different mammalian orders.
| Feature | Primates (Human) | Rodents (Mouse) | Ruminants (Bovine vs. Ovine) | Citations |
| Ancestral Gene | Growth Hormone | Prolactin | Prolactin | researchgate.net |
| Conserved Structure | Four α-helix bundle | Four α-helix bundle | Four α-helix bundle | researchgate.net |
| Glycosylation | No | Not reported | Yes (Bovine); No (Ovine) | nih.gov |
| Receptor Binding | Binds preferentially to Prolactin Receptor | Binds to Prolactin Receptor | Binds to both Prolactin and Growth Hormone Receptors | nih.govnih.govnih.gov |
| Known Divergence | Derived from GH gene cluster | Rapid expansion of PRL gene family with multiple PL-I genes | Significant sequence divergence and different post-translational modifications between species (e.g., bPL vs oPL) | oup.comfrontiersin.orgpnas.org |
Adaptive Evolution and Species-Specific Functional Specialization
The rapid evolution of placental lactogen genes is thought to be driven by adaptive pressures related to reproductive fitness, often framed within the context of maternal-fetal conflict. pnas.organimal-reproduction.org In this model, the placenta evolves mechanisms to manipulate maternal physiology to increase nutrient allocation to the developing fetus, while the mother evolves counter-adaptations. Placental hormones like PL-I are key players in this dynamic. The strong adaptive evolution seen in the placenta-expressed genes of primates supports this hypothesis. pnas.org Similarly, episodes of accelerated evolution have been noted for the prolactin gene in the lineages that gave rise to rodents and ruminants, coinciding with the emergence of placental lactogens. researchgate.net
This adaptive evolution has resulted in significant species-specific functional specialization:
In primates , human placental lactogen (hPL) is secreted in very large quantities and primarily acts on the mother to modulate her metabolism, ensuring a steady supply of glucose and other nutrients for fetal growth. frontiersin.orgmdpi.com It has a much greater affinity for the prolactin receptor than the growth hormone receptor. nih.gov
In rodents , placental lactogens are crucial for maintaining pregnancy. nih.gov They support the function of the corpus luteum, which produces the progesterone (B1679170) necessary to sustain the pregnancy, a role that pituitary prolactin initiates but that placental lactogens later take over. nih.govfrontiersin.org
In ruminants , placental lactogens appear to have a broader range of functions. They are implicated in stimulating the development of the mammary glands (mammogenesis) in preparation for lactation and in promoting the growth and secretory function of uterine glands. nih.govfrontiersin.org They may also play a direct role in regulating fetal growth, as oPL is secreted into the fetal circulation in sheep. nih.govnih.gov
The generation of vasoinhibin from placental lactogen is another example of functional specialization. This proteolytic cleavage creates a potent antiangiogenic factor, which may play a role in regulating blood vessel growth within the placenta—a critical process for a healthy pregnancy. oup.comjakobtriebel.de The independent evolution of placental lactogens has thus provided a flexible platform for developing highly specialized hormonal signals to meet the diverse physiological demands of pregnancy across different mammalian species. researchgate.netnih.gov
Advanced Methodological Approaches in Placental Lactogen I Research
In vitro Cell Culture Systems for Studying Placental Lactogen I Action
In vitro models are fundamental for dissecting the specific actions of this compound at the cellular level, providing controlled environments to study its synthesis, secretion, and effects.
Primary trophoblast cell cultures, derived directly from placental tissue, offer a model that closely mimics the in vivo environment. These cultures are essential for studying the authentic behavior of trophoblast cells, which are the primary producers of placental lactogens. However, a significant limitation of primary cultures is that the cells have a finite lifespan and lose their ability to replicate, making long-term studies challenging bioscientifica.comfrontiersin.org. Despite this, they are invaluable for investigating the differentiation of cytotrophoblasts into syncytiotrophoblasts, a process accompanied by the secretion of hormones like human placental lactogen (hPL) bioscientifica.com.
To overcome the limitations of primary cultures, immortalized trophoblast cell lines have been developed. These cell lines are capable of continuous proliferation, providing a stable and reproducible system for research. An example is the SGHPL-4 cell line, derived from first-trimester human placenta, which expresses key trophoblast markers such as human chorionic gonadotropin and human placental lactogen researchgate.net. Such cell lines are instrumental in studying the functions of trophoblast cells, including their response to various stimuli and their role in placental hormone production researchgate.net.
| Cell Model | Description | Advantages | Limitations |
| Primary Trophoblast Cells | Directly isolated from placental tissue. | Closely mimics in vivo cell behavior and function. frontiersin.org | Limited lifespan, difficult to maintain in long-term culture. bioscientifica.comresearchgate.net |
| Immortalized Cell Lines (e.g., SGHPL-4) | Trophoblast cells modified for continuous growth in culture. | Provide a stable and reproducible model for long-term studies. researchgate.net | May not fully recapitulate all in vivo characteristics of primary cells. |
More complex in vitro systems, such as organoid models and co-culture systems, are increasingly being used to study the intricate cellular interactions within the placenta. Trophoblast organoids, three-dimensional structures grown from placental stem cells, can replicate the architecture and function of placental villi hksmp.comnih.gov. These organoids can be stimulated to differentiate into various trophoblast subtypes and have been shown to secrete placental hormones, making them a powerful tool for studying placental development and function in a more physiologically relevant context nih.govmdpi.com.
Co-culture systems, which involve growing different cell types together, are used to investigate the communication between trophoblast cells and other cell types in the maternal-fetal interface, such as endometrial cells and immune cells hksmp.com. For instance, co-culturing trophoblast organoids with endometrial cells can provide insights into the process of implantation and the reciprocal signaling that occurs between the embryo and the uterus hksmp.com. These advanced models are crucial for understanding how this compound and other placental signals contribute to the establishment and maintenance of pregnancy.
Genetic Manipulation Techniques in Animal Models
Animal models, particularly rodents, have been indispensable for studying the in vivo roles of this compound. Genetic manipulation techniques allow for precise alterations to the mouse genome to investigate the function of specific genes.
Gene knockout strategies involve the targeted inactivation of a specific gene to observe the resulting phenotype. This approach has been fundamental in determining the physiological roles of various genes. Knock-in models, conversely, involve the insertion of a gene or a modified gene into a specific locus in the genome, allowing for the study of gene function with precise control over its expression mit.educyagen.com.
Conditional knockout models provide an even greater level of control, allowing for the inactivation of a gene in specific tissues or at particular developmental stages mit.edu. This is particularly important in placental research, as a conventional knockout of a gene essential for placental development can lead to embryonic lethality, preventing the study of its function at later stages nih.govnih.gov. These sophisticated genetic tools are crucial for dissecting the specific functions of this compound in both placental and fetal development.
| Genetic Model | Description | Application in Research |
| Gene Knockout | Inactivation of a specific gene. | To determine the physiological role of a gene by observing the effect of its absence. genetargeting.com |
| Gene Knock-in | Insertion of a gene or altered gene at a specific locus. | To study the function of a gene with precise control over its expression. mit.educyagen.com |
| Conditional Knockout | Gene inactivation in specific tissues or at specific times. | To circumvent embryonic lethality and study gene function in a spatially and temporally controlled manner. mit.edu |
Biochemical and Biophysical Techniques for Protein Analysis
Understanding the structure and function of this compound at the molecular level requires a suite of biochemical and biophysical techniques. These methods provide detailed information about the protein's properties and its interactions with other molecules.
Techniques such as X-ray crystallography have been used to determine the three-dimensional structure of human placental lactogen, revealing that it belongs to the long-chain four-helix bundle cytokine family nih.gov. This structural information is crucial for understanding how the hormone binds to its receptor.
Surface plasmon resonance is another powerful technique used to measure the kinetics of protein-protein interactions in real-time nih.gov. This method has been employed to study the binding of human placental lactogen to its receptor, providing quantitative data on the affinity and rates of association and dissociation. Such studies have shown that human placental lactogen has a significantly higher affinity for the prolactin receptor than human growth hormone nih.gov. These detailed biochemical and biophysical analyses are essential for a complete understanding of the molecular mechanisms underlying the biological actions of this compound.
Mass Spectrometry-Based Proteomics for Post-Translational Modification Analysis
Mass spectrometry-based proteomics has become an indispensable tool for studying proteins, including this compound. This technology is particularly powerful for identifying and quantifying post-translational modifications (PTMs), which are crucial for regulating protein activity and function. plos.org
Post-translational modifications are covalent processing events that alter the properties of an amino acid or a protein. youtube.com The analysis of PTMs by mass spectrometry can be challenging and depends on factors such as the mass shift of the peptide, the abundance of the modified peptide, the stability of the modification during analysis, and the effect of the modification on ionization efficiency. nih.gov
In the context of placental research, proteomic technologies are a common tool for investigating placental abnormalities by studying changes in placental proteins. mdpi.com Different mass spectrometric approaches have been used to study the protein profile of the placenta. nih.govmdpi.com For instance, matrix-assisted laser desorption/ionization mass spectrometry (MALDI) and label-free LC-MSE have been employed to identify and quantify proteins in placental tissues. mdpi.com These techniques have revealed differences in protein expression in various physiological and pathological conditions. nih.govmdpi.com
While direct studies detailing the specific post-translational modifications of this compound using mass spectrometry are not extensively detailed in the provided results, the application of these proteomic approaches to placental tissue provides the framework for such investigations. mdpi.comnih.govmdpi.com The general workflow for PTM analysis involves the digestion of the protein into peptides, followed by enrichment of modified peptides and subsequent analysis by mass spectrometry to identify the modification and the specific site on the protein. youtube.com
Table 1: Common Post-Translational Modifications Studied by Mass Spectrometry
| Modification | Description |
| Phosphorylation | Addition of a phosphate group, often involved in signaling pathways. |
| Glycosylation | Attachment of sugar moieties, affecting protein folding and stability. |
| Ubiquitination | Addition of ubiquitin protein, often targeting proteins for degradation. |
| Acetylation | Addition of an acetyl group, can regulate gene expression. |
| Methylation | Addition of a methyl group, involved in various cellular processes. |
| Oxidation | Addition of oxygen atoms, can be a marker of oxidative stress. |
X-ray Crystallography and Structural Elucidation
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. wordpress.comresearchgate.net This method has been instrumental in elucidating the structure of human placental lactogen (hPL).
The crystal structure of human placental lactogen has been determined at a resolution of 2.00 Å through X-ray diffraction. rcsb.org This structural information provides crucial insights into its function and interaction with its receptors. Human placental lactogen is a polypeptide hormone belonging to the somatotropin family, and its structure is similar to that of growth hormone. istockphoto.com
Analysis of the crystal structure reveals that hPL is a single polypeptide chain. rcsb.org The detailed structural data includes the coordinates of the atoms, the modeled residue count, and other crystallographic parameters.
Table 2: Crystallographic Data for Human Placental Lactogen
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.00 Å |
| R-Value Free | 0.267 |
| R-Value Work | 0.229 |
| Total Structure Weight | 22.34 kDa |
| Atom Count | 1,387 |
| Modeled Residue Count | 161 |
| Data sourced from the RCSB Protein Data Bank (PDB ID: 1Z7C) rcsb.org |
The elucidation of the three-dimensional structure of hPL is fundamental for understanding its biological roles during pregnancy, which include involvement in fetal growth and metabolism. rcsb.org
Advanced Immunoassays and Biosensor Applications
Advanced immunoassays and biosensors are critical for the sensitive and specific detection and quantification of this compound in biological samples.
Immunoassays: Enzyme-linked immunosorbent assay (ELISA) is a widely used immunoassay for measuring human placental lactogen (hPL) in serum. nih.govbioagilytix.com The principle of the hPL ELISA is typically a sandwich assay. alpco.com In this method, microtiter wells are coated with a monoclonal antibody specific to hPL. The sample containing hPL is added, followed by a second hPL-specific antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP). bioagilytix.comalpco.com The amount of bound enzyme, which is proportional to the hPL concentration, is then measured by adding a substrate that produces a colored product. nih.govbioagilytix.com Results from ELISA have been shown to correlate well with those from radioimmunoassay (RIA). nih.govnih.gov
Another immunoassay method is the hemagglutination inhibition reaction (HAIR) test, which has been developed for a simple and rapid determination of hPL. kobe-u.ac.jp
Biosensors: Biosensors represent an emerging technology for the detection of biomarkers related to placental pathologies. nih.govnih.govbohrium.com These devices can offer real-time and label-free monitoring. nih.gov While specific biosensor applications for the direct detection of this compound are still in development, the principles are well-established. For instance, a surface plasmon resonance (SPR) biosensor has been developed for the label-free detection of human chorionic gonadotropin (hCG), another placental hormone. nih.gov Such technologies could be adapted for the detection of placental lactogen.
Types of biosensors that could potentially be used for this compound detection include:
Nucleic acid-based biosensors: These employ hybridization between a probe and a target nucleic acid sequence. nih.gov
Aptamer-based biosensors: Aptamers, which are synthetic nucleic acid strands, can act like antibodies to bind specific targets. nih.gov
Enzyme-based biosensors: These utilize the catalytic action and binding capabilities of enzymes for specific detection. nih.gov
Omics-Based Approaches: Transcriptomics, Proteomics, and Metabolomics
"Omics" technologies provide a global view of the molecules that constitute a biological system. These approaches, including transcriptomics, proteomics, and metabolomics, have been applied to placental research to gain a comprehensive understanding of the molecular mechanisms underlying placental function in both normal and pathological pregnancies. mdpi.com
Transcriptomics: Transcriptomics is the study of the complete set of RNA transcripts produced by an organism. High-throughput RNA sequencing (RNA-Seq) has been used to analyze the placental transcriptome, revealing unique aspects of gene expression and splicing in placental tissues. nih.gov Such studies have identified genes that are critical for placental function and have been implicated in placental abnormalities. nih.gov
Single-cell RNA-sequencing is an advanced technique that measures genome-wide gene expression in individual cells, allowing for the detection of differences in cell composition and differential expression within specific cell types of the placenta, such as cytotrophoblasts and syncytiotrophoblasts. nih.gov Transcriptomics analysis of the placenta has been used to define placental subphenotypes in conditions like preeclampsia and fetal growth restriction. uic.edu Studies have also investigated the gene expression profile of the placenta in women with gestational diabetes mellitus, identifying differentially expressed genes involved in various biological processes. mdpi.com
Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. wikipedia.org Proteomic profiling of the human placenta has been conducted to identify alterations in the protein signature at different developmental stages. nih.gov These studies have provided insights into the molecular mechanisms involved in placental development. nih.gov
Comparative proteome analysis has been used to compare the placenta in normal versus diseased conditions. nih.gov For example, proteomic approaches have been employed in the study of placentas from pregnancies complicated by gestational diabetes mellitus. nih.gov These studies have identified differences in protein expression that may be related to the pathophysiology of the condition. nih.gov
Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. In the context of placental lactogen research, metabolomic studies have explored the associations between human placental lactogen (hPL) and maternal metabolism.
Observational cohort studies have examined the relationship between hPL levels and various maternal metabolic parameters. nih.govnih.govwesternsydney.edu.au These studies have found that maternal hPL may play a role in the metabolic adaptation to pregnancy, particularly in relation to glucose and leptin dynamics. nih.govnih.govwesternsydney.edu.au For instance, lower hPL levels in early pregnancy have been independently associated with higher maternal fasting glucose. nih.govnih.govwesternsydney.edu.au
| Omics Approach | Focus of Study | Key Findings/Applications |
| Transcriptomics | Gene expression (RNA) | Identification of genes involved in placental function and disease; characterization of cell-specific gene expression. nih.govnih.gov |
| Proteomics | Protein expression and modifications | Characterization of the placental proteome at different developmental stages; identification of differentially expressed proteins in pathological conditions. nih.govnih.gov |
| Metabolomics | Metabolite profiles | Elucidation of the role of placental lactogen in maternal metabolic adaptation during pregnancy, particularly concerning glucose and lipid metabolism. nih.govnih.govwesternsydney.edu.au |
Interactions and Regulatory Networks with Other Endocrine Factors
Cross-Regulation with Growth Hormone and Prolactin Family Members
Placental lactogen I belongs to the somatotropin family, which includes growth hormone (GH) and prolactin (PRL). This family shares structural similarities and overlapping biological activities, often mediated through binding to the prolactin receptor (PRLR) and, to a lesser extent, the growth hormone receptor (GHR) bioscientifica.commdpi.comoup.commdpi.com. In mice, PL-I, along with PRL and GH, has been shown to activate the JAK-STAT signaling pathway, specifically targeting Signal Transducer and Activator of Transcription-5 (STAT-5) in liver cells, indicating a shared downstream signaling mechanism oup.com.
The temporal expression patterns of lactogenic hormones during pregnancy highlight a form of cross-regulation and functional transition. In the mouse, pituitary PRL is the predominant lactogen during the first half of gestation, secreted in characteristic twice-daily surges. Following the termination of these surges, placental lactogen-I appears in the circulation, reaching peak concentrations around day 10 of gestation before declining rapidly oup.com. This sequential appearance suggests a shift in the primary source of lactogenic support from the pituitary to the placenta as pregnancy progresses biologists.com.
Studies investigating the influence of the pituitary on this compound secretion have revealed an inhibitory regulatory mechanism. Hypophysectomy (removal of the pituitary gland) in pregnant mice on day 9 or 10 of gestation resulted in significantly higher maternal serum concentrations of mouse placental lactogen-I (mPL-I) compared to sham-operated or intact mice on days 10-13 nih.gov. This finding indicates that factors secreted by the pituitary gland exert an inhibitory control over maternal serum mPL-I levels before mid-pregnancy nih.govnih.gov. Co-culturing mouse placental cells with pituitary cells or treating them with pituitary-conditioned medium stimulated mPL-I secretion and increased mPL-I gene expression, further supporting pituitary regulation of mPL-I secretion in vitro nih.govoup.com.
The shared receptor binding and downstream signaling pathways, coupled with the temporal expression profiles and pituitary-mediated regulation, underscore the intricate cross-talk between this compound and other members of the GH/PRL family during pregnancy.
Interplay with Steroid Hormones and Other Peptides in Regulatory Pathways
Beyond its interactions with the GH/PRL family, this compound engages in interplay with steroid hormones and various other peptides, influencing diverse physiological processes during pregnancy. Steroid hormones, particularly progesterone (B1679170) and estrogens, are crucial for the maintenance of pregnancy and are produced by both the corpus luteum and the placenta nih.gov. In mice, the corpus luteum remains essential for progesterone production throughout gestation, and placental hormones, including PL-I and PL-II, are necessary for maintaining corpus luteum function in the latter half of pregnancy oup.com.
Research has demonstrated a synergistic interaction between lactogens (including mPL-I) and androgens in stimulating progesterone release from cultured mouse luteal cells oup.com. This highlights a direct interplay between this compound and steroid hormones at the level of the corpus luteum, where PL-I contributes to the luteotropic complex that supports progesterone production oup.com.
Other peptide factors also influence this compound secretion. In vitro studies using primary cultures of mouse placental cells have shown that Epidermal Growth Factor (EGF) stimulates mouse this compound secretion pnas.org. Conversely, Transforming Growth Factor alpha (TGF-alpha) has been reported to have opposite effects on mPL-I secretion compared to EGF pnas.org. Interleukin 6 (IL-6), a cytokine present in the placenta, was found not to inhibit mouse this compound secretion in vitro, although it did inhibit mouse placental lactogen II secretion pnas.org.
Placental lactogen is also involved in regulatory pathways related to metabolism and growth, interacting with factors such as insulin-like growth factors (IGFs), leptin, and insulin (B600854) abcam.comresearchgate.net. It interacts with the IGF pathway to enhance nutrient uptake and fetal growth abcam.com. In rodents, placental lactogens are considered stimulators of pancreatic beta-cell proliferation, a process mediated via prolactin receptors, which is crucial for increasing insulin production and maintaining glucose homeostasis during pregnancy mdpi.comnih.govresearchgate.net.
Integration into Broader Hormonal Axes and Feedback Mechanisms
This compound is integrated into the broader endocrine axes and feedback mechanisms that govern pregnancy. As the placenta develops into a major endocrine organ, its secreted hormones, including PL-I, exert significant influence over maternal endocrine functional circuits researchgate.nettouro.edu.
In the mouse, the transition of luteotropic support from the pituitary to the placenta, with PL-I playing a role in this shift, exemplifies the integration of placental hormones into the reproductive axis oup.com. The inhibitory control exerted by the pituitary on maternal serum mPL-I concentration, as shown by hypophysectomy studies, suggests a feedback loop or regulatory interaction between the pituitary and the placenta regarding PL-I secretion nih.gov.
Furthermore, this compound's role in regulating maternal metabolism, particularly glucose homeostasis and nutrient allocation to the fetus, integrates it into metabolic endocrine axes mdpi.comabcam.comnih.govresearchgate.netontosight.ai. By influencing maternal insulin sensitivity and stimulating pancreatic beta-cell function, PL-I contributes to the metabolic adaptations of pregnancy mdpi.comnih.govresearchgate.net. This interplay with insulin and glucose metabolism demonstrates its involvement in feedback mechanisms related to nutrient availability and utilization during gestation.
While the classical negative feedback loops seen in other endocrine axes (e.g., the hypothalamic-pituitary-gonadal axis) may not apply in the same manner to PL-I due to its placental origin and unique regulatory mechanisms, the inhibitory effect of the pituitary on its secretion and its role in metabolic regulation indicate its participation in complex, integrated hormonal networks that maintain the physiological state of pregnancy.
Future Research Trajectories and Emerging Concepts in Placental Lactogen I Research
Elucidating Novel Receptors and Uncharacterized Signaling Pathways
While placental lactogens are known to bind to the prolactin receptor (PRL Receptor) and activate downstream pathways such as JAK2/STAT5, PI3K/AKT, ERK1/2, Adenylyl cyclase/cAMP, and Protein Kinase/Intracellular Calcium, the possibility of novel receptors or uncharacterized signaling pathways mediating some of PL-I's effects remains an active area of investigation mdpi.comnih.govresearchgate.net. The structural similarity of human placental lactogen (hPL) to human growth hormone (hGH) and its binding to the hPRLR extracellular domain highlight the complexity of its receptor interactions wikipedia.orgrcsb.org. Future research aims to identify if PL-I interacts with other receptors, potentially explaining its diverse functions across different tissues and species oup.comresearchgate.net. Techniques such as affinity purification coupled with mass spectrometry, advanced receptor binding assays, and genetic screens in various cell types could be employed to uncover these novel interactions. Furthermore, investigating the nuances of how PL-I binding to the known PRL receptor elicits specific responses, potentially through differential recruitment of co-receptors or adaptor proteins, is crucial. Understanding the full spectrum of signaling cascades initiated by PL-I is essential for a complete picture of its biological activities nih.govresearchgate.net.
Exploring Non-Canonical Functions and Undiscovered Target Tissues
Beyond its established roles in maternal metabolism, mammary gland development, and fetal growth, emerging evidence suggests that placental lactogens may exert non-canonical functions in previously unrecognized target tissues mdpi.comwikipedia.orgpsu.edufrontiersin.org. Studies in rodents, for instance, indicate that placental lactogens can influence maternal behavior, suggesting a potential role in the maternal brain frontiersin.orgresearchgate.net. The presence of placental lactogens in cerebrospinal fluid further supports this possibility researchgate.net. Bovine placental lactogen (bPL) has been suggested to primarily target fetal tissues due to its higher concentration in fetal circulation compared to maternal circulation, although further investigation into its direct impact on fetal tissue growth is needed psu.edu. Identifying these undiscovered target tissues and characterizing the non-canonical functions of PL-I, such as potential roles in immune modulation, angiogenesis, or even direct effects on fetal organ development beyond growth, represents a significant future research direction oup.comresearchgate.netrsc.org. Techniques like comprehensive tissue profiling for PRL receptor expression and PL-I binding, combined with functional studies in newly identified target tissues, will be vital.
Development of Advanced in vitro and in vivo Models for Mechanistic Dissection
Advancing the understanding of PL-I's mechanisms requires the development and refinement of sophisticated in vitro and in vivo models. While traditional cell lines and animal models have provided valuable insights, their limitations in fully recapitulating the complex physiological environment of pregnancy and the specific actions of PL-I are recognized mdpi.comnih.gov. Future research will focus on developing more physiologically relevant in vitro models, such as 3D organoids derived from placental tissues or target organs, which can better mimic the cellular architecture and interactions found in vivo nih.gov. The use of human trophoblast stem cells and organoids is enhancing the understanding of human placental development nih.gov. Furthermore, developing advanced in vivo models, including genetically modified animals with tissue-specific alterations in PL-I expression or receptor function, will be crucial for dissecting the precise roles of PL-I in different physiological processes and identifying its direct target tissues mdpi.comfrontiersin.org. Combining these models with cutting-edge techniques like single-cell RNA sequencing and spatial transcriptomics will allow for a more detailed analysis of PL-I's effects at the cellular and molecular levels. Studies using animal models, such as those with experimentally induced decreases in placental lactogen, have already provided insights into its association with conditions like intrauterine growth restriction mdpi.com.
Computational and Systems Biology Approaches for Predictive Modeling of Placental Lactogen I Networks
Q & A
Q. How to validate PL-I’s interaction with melatonin in placental tissue?
- Answer: Perform co-immunoprecipitation (Co-IP) using placental lysates and anti-melatonin receptor antibodies. Measure circadian PL-I secretion in vitro (trophoblast cultures under light/dark cycles) and correlate with melatonin receptor expression (qPCR). Note: Rat studies show inverse PL-I/melatonin rhythms, suggesting compensatory regulation .
Q. What criteria distinguish PL-I from homologous hormones (e.g., prolactin, GH) in receptor-binding assays?
- Answer: Use competitive binding assays with radiolabeled PL-I (e.g., 125I-PL-I ) and recombinant receptors (e.g., prolactin receptor extracellular domain). PL-I binds lactogen receptors with lower affinity than prolactin but activates STAT5 more robustly in hepatocytes . Mutagenesis studies (e.g., alanine scanning) can identify PL-I-specific receptor contact residues .
Q. Tables for Key Findings
| Method | Application | Considerations |
|---|---|---|
| Bisulfite sequencing | Methylation analysis of PL-I promoter | Avoid overamplification of GC-rich regions |
| CRISPR-Cas9 KO | Isoform-specific functional studies | Use HDR plasmids for rescue experiments |
| STAT5 phosphorylation WB | Signaling pathway validation | Include genistein controls to inhibit kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
